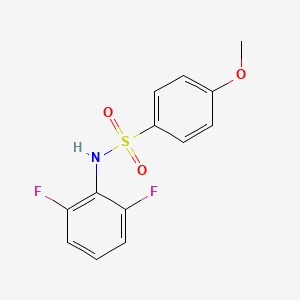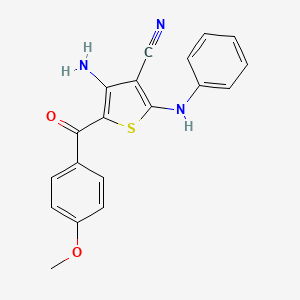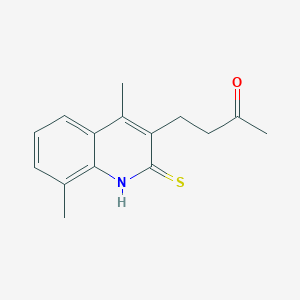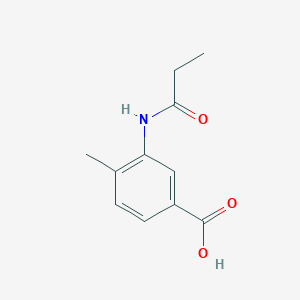
N-(2-bromo-4-methylphenyl)-1-ethyl-1H-pyrazole-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-bromo-4-methylphenyl)-1-ethyl-1H-pyrazole-3-carboxamide, commonly known as BML-275, is a small molecule inhibitor of the enzyme AMP-activated protein kinase (AMPK). AMPK is a key regulator of cellular energy homeostasis, and its activation has been linked to a range of beneficial effects, including improved glucose uptake and lipid metabolism, and reduced inflammation and oxidative stress. BML-275 has been widely used as a research tool to investigate the role of AMPK in various cellular and physiological processes.
Wirkmechanismus
BML-275 acts as a competitive inhibitor of the catalytic subunit of N-(2-bromo-4-methylphenyl)-1-ethyl-1H-pyrazole-3-carboxamide, preventing its phosphorylation and activation. This leads to downstream effects on a variety of cellular processes that are regulated by this compound, including glucose uptake, lipid metabolism, and inflammation.
Biochemical and physiological effects:
BML-275 has been shown to have a range of biochemical and physiological effects, depending on the cell type and experimental conditions. In general, inhibition of this compound by BML-275 leads to reduced glucose uptake and glycogen synthesis, increased fatty acid synthesis and storage, and increased inflammatory signaling. However, the specific effects of BML-275 can vary depending on the experimental system and the duration and degree of this compound inhibition.
Vorteile Und Einschränkungen Für Laborexperimente
BML-275 has several advantages as a research tool. It is a potent and specific inhibitor of N-(2-bromo-4-methylphenyl)-1-ethyl-1H-pyrazole-3-carboxamide, and has been extensively validated in multiple cell types and experimental systems. It is also relatively easy to synthesize and has good solubility in aqueous solutions. However, there are also some limitations to its use. BML-275 can have off-target effects on other kinases, particularly at higher concentrations. It can also be toxic to some cell types, particularly at prolonged exposure times or high concentrations.
Zukünftige Richtungen
There are several potential future directions for research on BML-275 and its effects on N-(2-bromo-4-methylphenyl)-1-ethyl-1H-pyrazole-3-carboxamide signaling. One area of interest is the role of this compound in cancer metabolism and the potential therapeutic benefits of this compound activation in cancer treatment. Another area of interest is the effects of this compound inhibition on aging and age-related diseases, such as neurodegenerative disorders. Additionally, further studies are needed to fully understand the effects of BML-275 on other cellular signaling pathways and to develop more potent and specific inhibitors of this compound.
Synthesemethoden
BML-275 can be synthesized using a two-step process starting from 2-bromo-4-methylbenzoic acid. The first step involves the conversion of the acid to the corresponding acid chloride using thionyl chloride and pyridine. The acid chloride is then reacted with ethyl hydrazinecarboxylate in the presence of triethylamine to yield the pyrazole carboxamide product.
Wissenschaftliche Forschungsanwendungen
BML-275 has been used extensively as a research tool to investigate the role of N-(2-bromo-4-methylphenyl)-1-ethyl-1H-pyrazole-3-carboxamide in a variety of cellular and physiological processes. It has been shown to inhibit this compound activity in multiple cell types, including hepatocytes, adipocytes, and skeletal muscle cells. BML-275 has been used to study the effects of this compound inhibition on glucose uptake, lipid metabolism, and inflammation, among other processes. It has also been used to investigate the potential therapeutic benefits of this compound activation in various disease models, including diabetes, cancer, and cardiovascular disease.
Eigenschaften
IUPAC Name |
N-(2-bromo-4-methylphenyl)-1-ethylpyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14BrN3O/c1-3-17-7-6-12(16-17)13(18)15-11-5-4-9(2)8-10(11)14/h4-8H,3H2,1-2H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSLSKNLZMBFIGI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CC(=N1)C(=O)NC2=C(C=C(C=C2)C)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14BrN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-tert-butyl-N-[3-(propionylamino)phenyl]benzamide](/img/structure/B5727732.png)

![N'-[(4-fluorobenzoyl)oxy]-3-methylbenzenecarboximidamide](/img/structure/B5727766.png)
![methyl {5-[(3-ethoxybenzoyl)amino]-1,3,4-thiadiazol-2-yl}acetate](/img/structure/B5727768.png)

![4-fluoro-N-[4-(trifluoromethoxy)phenyl]benzenesulfonamide](/img/structure/B5727776.png)







![N-[4-(aminocarbonyl)phenyl]-2-chloro-4-methylbenzamide](/img/structure/B5727836.png)